molecular formula C11H14BrNO2 B8340348 isopropyl N-(3-bromobenzyl)carbamate

isopropyl N-(3-bromobenzyl)carbamate

Cat. No.: B8340348
M. Wt: 272.14 g/mol
InChI Key: MMMOKYAMXFBZCV-UHFFFAOYSA-N
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Description

Isopropyl N-(3-bromobenzyl)carbamate is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of organic carbamates, which are esters of carbamic acid. The carbamate functional group is a well-established key structural motif in modern drug design due to its favorable properties, serving as a stable surrogate for peptide bonds and contributing to improved metabolic stability and cellular membrane permeability of potential therapeutic agents . The core structure of this compound features a carbamate group linking an isopropoxy moiety to a 3-bromobenzylamine derivative. The presence of the bromine atom on the benzyl ring makes it a valuable synthetic intermediate (building block) for further chemical transformations, notably in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are used to create more complex molecular architectures. In a research context, this compound could be utilized in the synthesis of novel molecules for probing biological systems or as a precursor in the development of enzyme inhibitors. While specific biological data for this exact compound is not widely published, carbamates, in general, are known to exhibit a range of pharmacological activities. It is crucial to note that some carbamate compounds are known to act as acetylcholinesterase (AChE) inhibitors, which is the mechanism of action for certain pesticides and pharmaceuticals . As such, researchers should handle this compound with appropriate safety precautions. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

propan-2-yl N-[(3-bromophenyl)methyl]carbamate

InChI

InChI=1S/C11H14BrNO2/c1-8(2)15-11(14)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

MMMOKYAMXFBZCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution of halogens (chlorine vs. bromine) and functional groups significantly impacts physicochemical properties:

Property Isopropyl N-(3-Bromobenzyl)Carbamate (Hypothetical) Chlorpropham (CIPC) Bromopropylate
Halogen Substituent Bromine (meta) Chlorine (meta) Bromine (para)
Molecular Weight ~272.1 g/mol 213.7 g/mol 428.1 g/mol
Solubility Likely low (bromine increases lipophilicity) 89 mg/L (water, 20°C) Insoluble in water
Volatility Expected low Low (vapor pressure: 1.3×10⁻⁴ mmHg) Very low
Photostability Unknown Prone to photolysis Stable under light

Key Observations :

  • The carbamate group (-O(CO)NH-) in both chlorpropham and the brominated analog contributes to hydrolysis susceptibility, especially under alkaline conditions .

Chlorpropham (CIPC) :

  • Primary Use : Sprout inhibition in stored potatoes (85–95% efficacy at 0.3 g/kg) .
  • Mode of Action : Disrupts cell division by inhibiting microtubule formation .
  • Residue Levels : 0.24–0.87 mg/kg in treated tubers, below EPA limits .

Brominated Analog (Hypothetical) :

  • No direct agricultural data exist.
  • Bromopropylate Comparison : As an acaricide, bromopropylate’s para-bromine substituents enhance stability and target specificity , suggesting that substituent position critically affects function.

Environmental and Toxicological Profiles

Parameter Chlorpropham (CIPC) Brominated Analog (Hypothetical)
Carcinogenicity Group 3 (IARC: Not classifiable) Unknown; brominated compounds often raise toxicity concerns
Degradation Hydrolyzes to 3-chloroaniline (toxic intermediate) Likely slower degradation due to bromine’s stability
Soil Half-Life 30–65 days (varies with organic content) Potentially longer

Critical Notes:

  • Chlorpropham’s photodegradation involves photo-Fries rearrangement, yielding mutagenic byproducts . Brominated analogs may follow similar pathways but with distinct kinetics.
  • Environmental persistence of brominated carbamates could necessitate stricter residue monitoring compared to CIPC .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The hydroxyl group of 3-bromobenzyl alcohol attacks the electrophilic carbon of isopropyl isocyanate.

  • Proton transfer : A base (e.g., sodium bicarbonate) deprotonates the intermediate, yielding the carbamate product.

Optimized Parameters :

  • Catalyst : Zinc acetyl acetonate (1–5 mol%) accelerates the reaction, reducing by-products such as ureas or allophanates.

  • Solvent : Dichloromethane (DCM) or toluene, chosen for their inertness and ability to dissolve both reactants.

  • Temperature : 0–5°C during reagent addition, followed by stirring at room temperature (20–25°C).

  • Stoichiometry : A 1:1 molar ratio of isocyanate to alcohol ensures minimal residual reactants.

Example Protocol :

  • Combine 3-bromobenzyl alcohol (0.247 mol) and DCM (250 g) in a jacketed reactor under nitrogen.

  • Add zinc acetyl acetonate (1.49 g) and cool to 0–5°C.

  • Slowly add isopropyl isocyanate (0.247 mol) via addition funnel.

  • Stir for 16 hours at room temperature.

  • Wash with 5% sodium bicarbonate and water, dry over MgSO₄, and concentrate to isolate the product.

Yield and Purity :

CatalystReaction Time (h)Yield (%)Purity (%)By-Products (%)
Zinc acetylacetonate1689.194.90
Dibutyltin dilaurate416698.52.2

Data adapted from US6133473A, comparing catalytic systems.

Alternative Pathway: Chloroformate-Amine Coupling

While less common, this compound can be synthesized via reaction of 3-bromobenzylamine with isopropyl chloroformate . This method, inspired by the synthesis of carbazole derivatives, involves the formation of a carbamate bond through amine-chloroformate interaction.

Reaction Setup

  • Reagents :

    • 3-Bromobenzylamine (1.0 equiv)

    • Isopropyl chloroformate (1.5 equiv)

    • Base: Sodium carbonate (2.0 equiv)

  • Solvent : 1,4-Dioxane or THF for improved amine solubility.

  • Conditions : Room temperature, 24 hours under inert atmosphere.

Procedure :

  • Dissolve 3-bromobenzylamine (0.158 mol) and Na₂CO₃ (0.316 mol) in 1,4-dioxane.

  • Add isopropyl chloroformate (0.158 mol) dropwise.

  • Stir for 24 hours, filter, and concentrate.

  • Purify via flash chromatography (hexane/ethyl acetate gradient).

Challenges :

  • Lower yields (16% in model systems) due to competing hydrolysis of chloroformate.

  • Requires rigorous exclusion of moisture.

Comparative Analysis of Methods

Advantages of Isocyanate-Alcohol Route :

  • High Efficiency : 89–94% yields with zinc catalysts.

  • Scalability : Demonstrated at 500 mL scale without yield drop.

  • Low By-Products : No detectable impurities in GC analysis.

Limitations of Chloroformate-Amine Route :

  • Sensitivity : Susceptible to hydrolysis, requiring anhydrous conditions.

  • Purification Overhead : Column chromatography often needed.

Industrial Considerations

  • Catalyst Recycling : Zinc acetyl acetonate can be recovered from aqueous washes via precipitation at pH 4–5.

  • Solvent Recovery : DCM is distilled and reused, reducing costs.

  • Safety : Exothermic reaction during isocyanate addition necessitates controlled cooling.

Emerging Innovations

Recent advances in flow chemistry enable continuous production of carbamates, reducing reaction times to 2–4 hours. However, these methods remain experimental for brominated substrates.

Q & A

Q. What are the recommended synthetic routes for isopropyl N-(3-bromobenzyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via carbamate formation using isopropyl chloroformate and 3-bromobenzylamine under basic conditions. A typical protocol involves:

  • Dissolving 3-bromobenzylamine in a dry solvent (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts.
  • Slow addition of isopropyl chloroformate at 0–5°C to control exothermic reactions.
  • Stirring at room temperature for 12–24 hours, followed by purification via column chromatography .
    Optimization Tips:
  • Use anhydrous conditions to prevent hydrolysis of the chloroformate.
  • Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane). Adjust stoichiometry (1:1.2 amine:chloroformate) to maximize yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm, doublet for CH3) and bromobenzyl protons (δ 7.2–7.5 ppm, aromatic protons) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%). The molecular ion peak ([M+H]+) should match the theoretical m/z (e.g., ~286 for C11H14BrNO2) .
  • Elemental Analysis : Validate C, H, N, and Br percentages within ±0.3% of theoretical values.

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

  • Storage Conditions : Keep in airtight, amber glass containers at –20°C to prevent hydrolysis or photodegradation. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free 3-bromobenzylamine or isopropanol).
  • Avoid Contaminants : Exclude strong acids/bases, which accelerate carbamate hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the enzymatic hydrolysis of this compound, and what kinetic parameters are relevant?

Methodological Answer:

  • Enzyme Assays : Use liver microsomes or purified esterases/carboxylesterases. Monitor hydrolysis via UV-Vis (e.g., release of 3-bromobenzylamine at λ = 254 nm) .
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} using Michaelis-Menten plots. Compare with structurally related carbamates (e.g., chlorpropham) to assess steric/electronic effects of the bromine substituent .
  • Inhibition Studies : Test competitive inhibitors (e.g., phenylmethyl sulfonyl fluoride) to confirm enzyme specificity .

Q. What computational strategies are effective for predicting the bioactivity of this compound against target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding with the carbamate oxygen and hydrophobic interactions with the bromobenzyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .

Q. How can enantiomeric resolution be achieved for this compound, and what chiral stationary phases are suitable?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases. Optimize flow rate (1.0 mL/min) and temperature (25°C) .
  • Synthesis of Enantiopure Intermediates : Start with enantiomerically pure 3-bromobenzylamine (e.g., via enzymatic resolution) before carbamate formation .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with racemic mixtures .

Q. What strategies are recommended for analyzing environmental degradation products of this compound?

Methodological Answer:

  • Photolysis Studies : Exclude aqueous solutions to UV light (λ = 254 nm) and identify products via LC-QTOF-MS. Major products may include 3-bromobenzyl alcohol and CO2 .
  • Soil Metabolism Assays : Incubate compound with soil microbiota (OECD 307 guidelines). Extract metabolites with acetonitrile and characterize via GC-MS .
  • Ecotoxicity Profiling : Test degradation products on model organisms (e.g., Daphnia magna) to assess environmental risk .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this carbamate?

Methodological Answer:

  • Analog Synthesis : Replace the bromine atom with other halogens (Cl, F) or electron-withdrawing groups (NO2) to modulate electronic effects .
  • Biological Testing : Screen analogs against target enzymes (e.g., cholinesterases) and compare IC50 values.
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate substituent properties with activity trends .

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